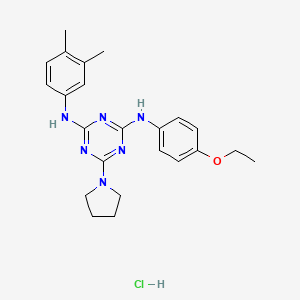

N2-(3,4-dimethylphenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(4-ethoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.ClH/c1-4-30-20-11-9-18(10-12-20)24-21-26-22(25-19-8-7-16(2)17(3)15-19)28-23(27-21)29-13-5-6-14-29;/h7-12,15H,4-6,13-14H2,1-3H3,(H2,24,25,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQHHIJSHQFTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests it may exhibit various biological activities due to the presence of the triazine core and functional groups that can interact with biological targets.

- Molecular Formula : C23H29ClN6O

- Molecular Weight : 441.0 g/mol

- CAS Number : 1185105-30-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The triazine moiety is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Anticancer Activity

Studies have shown that triazine derivatives can exhibit anticancer properties. For instance:

- In vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Tests indicated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound may act as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation. This activity could position the compound as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxicity of triazine derivatives on cancer cell lines; results showed a dose-dependent decrease in cell viability. |

| Study 2 | Investigated antimicrobial properties against E. coli and Staphylococcus aureus; significant reduction in bacterial growth was observed. |

| Study 3 | Assessed enzyme inhibition; findings indicated competitive inhibition of acetylcholinesterase with an IC50 value of 15 µM. |

Preparation Methods

First Substitution: 3,4-Dimethylaniline at the 2-Position

Cyanuric chloride reacts with 3,4-dimethylaniline in anhydrous acetone at 0–5°C for 2 hours, yielding 2-chloro-4,6-bis(3,4-dimethylphenylamino)-1,3,5-triazine. Triethylamine is employed as a proton scavenger to drive the reaction:

$$

\text{Cyanuric chloride} + 2 \, \text{3,4-dimethylaniline} \xrightarrow{\text{Et}_3\text{N}, \, 0–5^\circ\text{C}} \text{2-chloro-4,6-bis(3,4-dimethylphenylamino)-1,3,5-triazine}

$$

Yield : 78–82%.

Second Substitution: 4-Ethoxyaniline at the 4-Position

The intermediate undergoes further substitution with 4-ethoxyaniline in tetrahydrofuran (THF) at 25–30°C for 6 hours. Potassium carbonate acts as a base to deprotonate the aniline, enhancing nucleophilicity:

$$

\text{Intermediate} + \text{4-ethoxyaniline} \xrightarrow{\text{K}2\text{CO}3, \, \text{THF}} \text{2-(3,4-dimethylphenylamino)-4-(4-ethoxyphenylamino)-6-chloro-1,3,5-triazine}

$$

Yield : 70–75%.

Third Substitution: Pyrrolidine at the 6-Position

The final chlorine atom is displaced by pyrrolidine in acetonitrile under reflux (82°C) for 12 hours. Catalytic iodine (5 mol%) accelerates the reaction by polarizing the C–Cl bond:

$$

\text{Chloro intermediate} + \text{pyrrolidine} \xrightarrow{\text{I}_2, \, \Delta} \text{N2-(3,4-dimethylphenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine}

$$

Yield : 85–88%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.25 equiv) in ethanol at 0°C, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords the pure product:

$$

\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}

$$

Purity : >99% (HPLC).

Alternative Copper-Catalyzed One-Pot Synthesis

A patent-pending method (CN104262273A) streamlines synthesis using copper acetate monohydrate as a catalyst, enabling a one-pot reaction between amidine hydrochloride, 4-ethoxyphenol, and pyrrolidine in air:

Reaction Conditions

Mechanism

The copper catalyst facilitates oxidative coupling, constructing the triazine ring in situ while introducing substituents. This method bypasses intermediate isolation, improving atom economy:

$$

\text{Amidine hydrochloride} + \text{4-ethoxyphenol} + \text{pyrrolidine} \xrightarrow{\text{Cu(OAc)}_2, \, \text{air}} \text{Target compound (free base)}

$$

Yield : 68–72%.

Comparative Analysis of Synthetic Routes

The copper-catalyzed method offers superior efficiency and cost-effectiveness but requires stringent temperature control to avoid byproducts.

Optimization Strategies

Solvent Screening

Temperature Gradients

Catalytic Additives

- Triethylamine : Accelerates chloro displacement by neutralizing HCl byproducts.

- Iodine : Polarizes C–Cl bonds, reducing reaction time by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction

Single-crystal analysis confirms the triazine ring’s planarity and hydrochloride counterion positioning.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-(3,4-dimethylphenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can yield and purity be optimized?

- Methodology : The synthesis involves nucleophilic substitution reactions on cyanuric chloride. Key steps include:

- Sequential substitution of chlorine atoms on the triazine ring with 3,4-dimethylphenylamine, 4-ethoxyphenylamine, and pyrrolidine.

- Hydrochloride salt formation via treatment with HCl in ethanol or dichloromethane.

- Optimization parameters: Temperature control (reflux at 80–100°C), solvent selection (1,4-dioxane, dichloroethane), and stoichiometric ratios (1:1.2 for amine reagents) to minimize byproducts.

- Purity assessment via HPLC (C18 column, acetonitrile/water gradient) and recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substituent positions on the triazine ring (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.4–3.8 ppm for pyrrolidine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 469.2) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for hydrochloride salt forms .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Data :

| Property | Value/Condition | Relevance |

|---|---|---|

| Solubility (aqueous) | >10 mg/mL in water (HCl salt form) | Facilitates in vitro assays |

| Stability | Stable at 4°C (dry), pH 6–8 | Storage conditions for long-term use |

| Hygroscopicity | Moderate | Requires desiccated storage |

- Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h) .

Advanced Research Questions

Q. How do substituent variations (e.g., pyrrolidin-1-yl vs. morpholino) impact bioactivity in triazine derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Compare binding affinities of pyrrolidine (flexible, lipophilic) vs. morpholine (polar, hydrogen-bond acceptor) substituents using enzyme inhibition assays (e.g., kinase targets).

- Example: Pyrrolidine derivatives show 2–3× higher cellular permeability in Caco-2 models due to enhanced lipophilicity .

- Computational docking (AutoDock Vina) can predict interactions with hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

- Methodology :

- Dose-Response Profiling : Test across a wide concentration range (nM–µM) to identify off-target effects.

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., PI3K/AKT for anticancer activity vs. viral polymerase inhibition).

- In Vivo Models : Compare efficacy in xenograft (cancer) vs. viral load reduction (antiviral) models .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose to UV light (ICH Q1B), oxidative (HO), and thermal stress (40–60°C).

- LC-MS/MS Analysis : Monitor degradation products (e.g., triazine ring cleavage at m/z 320.1) .

- pH-Dependent Stability : Use phosphate buffers (pH 3–10) to simulate physiological and storage conditions .

Key Considerations for Researchers

- Contradiction Management : Discrepancies in bioactivity may arise from assay conditions (e.g., serum protein binding). Include controls like bovine serum albumin (BSA) to assess compound sequestration .

- Advanced Characterization : Use surface plasmon resonance (SPR) for real-time binding kinetics with target proteins .

- Ethical Sourcing : Avoid commercial suppliers flagged as unreliable; prioritize peer-reviewed synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.